Product packaging for 6-Methyl-7-nitroquinoxaline(Cat. No.:)

6-Methyl-7-nitroquinoxaline

Cat. No.: B13867117
M. Wt: 189.17 g/mol
InChI Key: CXVZINUOOLMXHW-UHFFFAOYSA-N
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Description

6-Methyl-7-nitroquinoxaline is a quinoxaline derivative supplied for research and development purposes. Quinoxaline compounds are nitrogen-containing heterocycles that represent a significant area of research in organic and medicinal chemistry due to their diverse chemical reactivity and wide range of potential applications . The quinoxaline core structure allows for extensive derivatization, making it a valuable scaffold in various fields . Researchers are exploring novel quinoxaline derivatives for applications in material science and as key intermediates in the synthesis of more complex molecules . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O2 B13867117 6-Methyl-7-nitroquinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

6-methyl-7-nitroquinoxaline

InChI

InChI=1S/C9H7N3O2/c1-6-4-7-8(11-3-2-10-7)5-9(6)12(13)14/h2-5H,1H3

InChI Key

CXVZINUOOLMXHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=CN=C2C=C1[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Methyl 7 Nitroquinoxaline and Its Derivatives

Novel Strategic Approaches to the Quinoxaline (B1680401) Nucleus

The traditional synthesis of quinoxalines typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, often requiring harsh reaction conditions. nih.gov Modern synthetic chemistry has driven the development of more sophisticated and efficient strategies to access the quinoxaline core, with a focus on catalysis, green chemistry principles, and process intensification.

Catalytic and Non-Catalytic Synthetic Pathways

The synthesis of the quinoxaline ring can be achieved through both catalytic and non-catalytic routes. The classic approach often relies on acid catalysis to facilitate the condensation reaction. nih.gov However, recent advancements have introduced a plethora of more efficient and selective catalysts.

Catalytic Pathways: A wide array of catalysts have been employed to improve the synthesis of quinoxaline derivatives. These include various metal-based catalysts, organocatalysts, and heterogeneous catalysts. For instance, molybdophosphovanadates supported on alumina (B75360) have been shown to be effective for quinoxaline synthesis at room temperature. nih.gov Other notable catalytic systems include CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O, which offer the advantage of being solid, easy to handle, and insoluble in common organic solvents like ethanol (B145695), allowing for a heterogeneous reaction system and simple product separation. orientjchem.org Organocatalysts, such as nitrilotris(methylenephosphonic acid), have also been demonstrated to efficiently catalyze the reaction between 1,2-diamines and 1,2-dicarbonyl compounds, affording high yields in short reaction times. nih.gov A patent describes the use of o-benzoylsulfonimide as a catalyst for the synthesis of nitroquinoxaline derivatives from mononitro-substituted o-phenylenediamine (B120857) and mononitro-substituted benzil, achieving high yields. google.com

Non-Catalytic Pathways: While catalysis is often employed to enhance reaction rates and yields, several non-catalytic methods have been developed, frequently utilizing alternative energy sources to drive the reaction. Thermal heating in a suitable solvent, such as ethanol or acetic acid, represents the most straightforward non-catalytic approach. nih.gov More advanced non-catalytic methods include the use of ultrasound irradiation, which can significantly accelerate the reaction between 1,2-diamines and 1,2-dicarbonyl compounds in ethanol at room temperature, leading to excellent yields in a much shorter timeframe compared to conventional heating. scielo.br Catalyst-free protocols for the synthesis of quinoxalines from o-phenylenediamines and phenacyl bromides have also been reported, using green solvents like ethanol or water under reflux conditions. nih.gov

Table 1: Comparison of Catalytic and Non-Catalytic Synthesis of Quinoxaline Derivatives
EntryReactant 1Reactant 2ConditionsCatalystYield (%)TimeReference
1o-phenylenediamineBenzilToluene, 25°CAlCuMoVP922 h nih.gov
2o-phenylenediamineBenzilEthanol, RefluxNoneLow- scielo.br
3o-phenylenediamineBenzilEthanol, Ultrasound, RTNone9860 min scielo.br
4o-phenylenediaminePhenacyl bromideTHF, RTPyridine922 h acgpubs.org
5o-phenylenediaminePhenacyl bromideEthanol, RefluxNone70-85- nih.gov

Green Chemistry Principles in Quinoxaline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of quinoxaline derivatives. ijpsjournal.com Key strategies include the use of greener solvents, alternative energy sources, and catalyst-free conditions.

The use of environmentally benign solvents such as water and ethanol is a cornerstone of green quinoxaline synthesis. nih.gov Furthermore, solvent-free reactions, often facilitated by grinding or microwave irradiation, represent an even more sustainable approach by completely eliminating the need for a solvent. ias.ac.ine-journals.in

Alternative energy sources like ultrasound and microwave irradiation have proven to be highly effective in promoting quinoxaline synthesis under greener conditions. scielo.bre-journals.in Ultrasound-assisted synthesis can lead to significantly higher yields and shorter reaction times at room temperature compared to conventional heating methods. scielo.br Similarly, microwave-assisted synthesis often allows for rapid, solvent-free reactions with excellent yields. e-journals.in

Table 2: Green Synthetic Approaches to Quinoxaline Derivatives
EntryDiamineDicarbonyl/OtherConditionsCatalyst/MediumYield (%)TimeReference
1o-phenylenediamineBenzilEthanol, Ultrasound, RTNone9860 min scielo.br
2o-phenylenediamineBenzilSolvent-free, GrindingSulfated Polyborate9415 min ias.ac.in
3Substituted o-phenylenediamineSubstituted BenzilSolvent-free, Microwave (160W)None80-903.5 min e-journals.in
41,2-diamines1,2-diketonesEthanol, RTPolymer supported sulphanilic acid85-961.5-3 h researchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. beilstein-journals.orgrug.nl While the classic synthesis of quinoxalines is a two-component reaction, MCR strategies have been developed to access more complex quinoxaline derivatives. For instance, the Ugi four-component reaction (U-4CR) can be adapted to produce complex scaffolds that can subsequently be transformed into quinoxaline-containing structures. beilstein-journals.orgbeilstein-journals.orgnih.gov These strategies often involve the in-situ generation of one of the key reactants, such as an o-phenylenediamine derivative, which then participates in the quinoxaline-forming cyclization.

One-Pot Synthesis Techniques

One-pot synthesis, a strategy where sequential reactions are carried out in a single reactor without the isolation of intermediates, provides numerous benefits, including reduced reaction times, lower costs, and less waste generation. Several one-pot procedures for the synthesis of quinoxaline derivatives have been reported. A notable example is the synthesis of quinoxalines from α-hydroxy ketones. In this process, the α-hydroxy ketone is first oxidized in situ to the corresponding 1,2-dicarbonyl compound, which then condenses with an o-phenylenediamine present in the same reaction vessel. nih.gov For example, using iodine as a catalyst and DMSO as both the solvent and oxidant, α-hydroxy ketones can be converted to quinoxaline derivatives in a one-pot, two-step procedure with good to excellent yields. nih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov The synthesis of quinoxaline derivatives is particularly amenable to microwave irradiation. e-journals.in Numerous protocols have been developed for the microwave-assisted condensation of 1,2-diamines and 1,2-dicarbonyl compounds, often under solvent-free conditions, which further enhances the green credentials of this methodology. e-journals.innih.gov For example, a range of quinoxaline derivatives have been synthesized in excellent yields (80-90%) with reaction times as short as 3.5 minutes under microwave heating in the absence of a solvent. e-journals.in This rapid and efficient method is highly attractive for the high-throughput synthesis of quinoxaline libraries for drug discovery and other applications. udayton.edu

Table 3: Microwave-Assisted Synthesis of Quinoxaline Derivatives
EntryDiamineDicarbonylPower (W)Time (min)Yield (%)Reference
1o-phenylenediamineBenzil1601-
24-Nitro-o-phenylenediamineBenzil-5- nih.gov
3o-phenylenediamine2,3-Butanedione-185 nih.gov
4DichloroquinoxalineNucleophile-5up to 69 udayton.edu
5Substituted DiaminesDicarbonyls-3.580-90 e-journals.in

Mechanochemical Synthetic Routes

Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., grinding, milling, or shearing), offers a solvent-free and often room-temperature alternative to traditional solution-phase synthesis. mdpi.com A novel mechanochemical approach for the synthesis of quinoxaline derivatives has been developed using a spiral gas–solid two-phase flow method. mdpi.com This continuous and efficient method allows for the preparation of quinoxaline compounds without the need for heating or solvents, and with significantly reduced reaction times. mdpi.com In a model reaction, various quinoxaline derivatives were synthesized within 1–3 minutes with yields exceeding 90%. mdpi.com This technique represents a significant advancement in the green and efficient synthesis of quinoxalines, highlighting the potential of mechanochemistry in the production of these important heterocyclic compounds. researchgate.net

Chemo-Enzymatic and Biogenetically Inspired Synthetic Methodologies

The integration of biological catalysts and bio-inspired systems into synthetic routes offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. While direct enzymatic synthesis of 6-methyl-7-nitroquinoxaline is not widely documented, chemo-enzymatic and biomimetic approaches have been successfully applied to the synthesis and modification of the core quinoxaline scaffold.

A notable chemo-enzymatic method involves the preparation of quinoxaline derivatives from L-amino acids. In this process, an L-amino acid is first converted to its corresponding α-keto acid through an enzymatic reaction catalyzed by a specific L-amino acid dehydrogenase. The resulting α-keto acid is then reacted with a substituted o-phenylenediamine in a classical chemical condensation step to form the quinoxaline ring. nih.gov This method provides a valuable link between biological precursors and synthetically important heterocyclic compounds.

Bio-inspired catalysts have also been employed. For instance, the use of β-cyclodextrin as a supramolecular catalyst in water mimics enzymatic catalytic reactions by creating a hydrophobic microenvironment that facilitates the condensation of o-phenylenediamines with dicarbonyl compounds. mdpi.com Furthermore, biomimetic asymmetric reduction of quinoxalinones has been achieved using chiral NAD(P)H models in the presence of ureas as transfer catalysts, which activate the substrate through hydrogen bonding, mimicking the action of oxidoreductase enzymes. nih.gov

Biocatalysis has also proven effective for the functionalization of pre-formed quinoxaline rings. A key example is the microbial oxidation of a methyl group on the quinoxaline core. The fungus Absidia repens has been used for the preparative-scale oxidation of 2-methylquinoxaline (B147225) directly to 2-quinoxalinecarboxylic acid. acs.org This bioconversion, proceeding via alcohol and aldehyde intermediates, offers a one-pot alternative to multi-step chemical oxidations, avoiding hazardous reagents and intermediates. acs.org

Table 1: Examples of Chemo-Enzymatic and Bio-Inspired Reactions for Quinoxaline Scaffolds

Reaction Type Catalyst/System Substrate Example Product Example Reference
Quinoxaline Formation L-amino acid dehydrogenase / Chemical Condensation L-Alanine + o-phenylenediamine 3-Methylquinoxalin-2-ol nih.gov
Biomimetic Reduction Chiral NADH model / Urea Quinoxalinone Dihydroquinoxalinone nih.gov
Biocatalytic Oxidation Absidia repens (fungus) 2-Methylquinoxaline 2-Quinoxalinecarboxylic acid acs.org

| Biomimetic Synthesis | β-Cyclodextrin | o-Phenylenediamine + 1,2-dione | 2,3-Disubstituted quinoxaline | mdpi.com |

Regioselective Functionalization Techniques for Quinoxaline Systems

Achieving regiocontrol in the functionalization of the quinoxaline benzenoid ring is crucial for the synthesis of specifically substituted derivatives like this compound. Various techniques have been developed to direct substituents to desired positions.

Directed Nitration and Halogenation Protocols

Electrophilic aromatic substitution, such as nitration, on the quinoxaline ring system is governed by the directing effects of the fused pyrazine (B50134) ring and any existing substituents on the benzene (B151609) ring. The pyrazine ring is deactivating, making nitration require forcing conditions and often leading to mixtures of isomers. However, regioselectivity can be achieved.

For quinoxalin-2(1H)-one systems, a metal-free nitration using tert-butyl nitrite (B80452) has been shown to selectively occur at the C7 or C5 position of the phenyl ring, depending on the substitution pattern. rsc.org This radical-based process offers a valuable alternative to traditional mixed-acid nitration. The directing influence of substituents is paramount; for instance, the nitration of 6-methylquinoxaline (B1581460) would be expected to be directed by the methyl group. The activating, ortho-, para-directing methyl group at C6 and the deactivating effect of the pyrazine ring would favor substitution at the C7 and C5 positions. Careful control of reaction conditions is necessary to achieve high selectivity for the desired 7-nitro isomer over the 5-nitro byproduct.

Selective Methylation and Other Alkylation Procedures

The introduction of alkyl groups onto the quinoxaline nucleus can be accomplished through various modern synthetic methods. While Friedel-Crafts alkylation is often problematic with such heterocyclic systems, C-H activation and radical-based methods have emerged as powerful alternatives.

For related quinoxalin-2(1H)-one scaffolds, visible-light-induced protocols have been developed for the highly regioselective alkylation at the C3 position of the pyrazinone ring. nih.govrsc.org These methods often proceed via radical mechanisms, using alkyl N-hydroxyphthalimide esters or alkyl hydrazines as the alkyl source under photocatalyst- and oxidant-free conditions. nih.govrsc.org Base-mediated denitrative alkylation of quinoxalin-2(1H)-ones using unactivated nitroalkanes provides another route for selective C3-functionalization. rsc.org While these examples focus on the pyrazine/pyrazinone ring, they highlight the advanced strategies available for C-H functionalization that could be adapted for the benzoid ring under specific conditions.

Ortho-Directed Metallation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-BuLi or s-BuLi, and directs deprotonation to the adjacent ortho position. baranlab.org The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide range of electrophiles.

In the context of quinoxaline systems, a suitably placed DMG on the benzenoid ring could be used to achieve highly regioselective functionalization. For example, a DMG at the C6 position would direct lithiation exclusively to the C5 position. Conversely, a DMG at a nitrogen atom of a reduced quinoxaline (e.g., a dihydroquinoxaline) could potentially direct metalation to the C8 position. Common DMGs include amides, carbamates, ethers, and oxazolines. baranlab.orguwindsor.ca This methodology provides a synthetic route to substituted quinoxalines that are inaccessible through classical electrophilic substitution.

Synthesis of this compound: Optimized Protocols and Yield Enhancement

The synthesis of this compound is typically achieved through one of two primary pathways, each with opportunities for optimization to enhance yield and purity.

Pathway 1: Cyclocondensation

The most direct and convergent approach is the cyclocondensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. For the target molecule, this involves the reaction of 4-methyl-5-nitro-1,2-phenylenediamine with glyoxal (B1671930) or a glyoxal equivalent.

This classical Hinsberg quinoxaline synthesis can be optimized through various means. The choice of solvent, catalyst, and reaction conditions plays a critical role in maximizing yield and minimizing side reactions. While the reaction can be performed under acidic conditions in solvents like ethanol or acetic acid, modern improvements include the use of catalysts such as iodine, cerium(IV) ammonium (B1175870) nitrate (B79036), or Ru-complexes to improve efficiency. mdpi.comrsc.org A high-throughput screening method using microdroplet reactions has been developed to rapidly determine the optimal conditions (e.g., catalyst, solvent, temperature) for quinoxaline synthesis, leading to significantly enhanced reaction yields in much shorter times compared to bulk reactions. nih.gov

Pathway 2: Nitration of 6-Methylquinoxaline

An alternative route is the direct, regioselective nitration of 6-methylquinoxaline . In this electrophilic aromatic substitution, the position of nitration is directed by the existing methyl group and the deactivating pyrazine ring. The electron-donating methyl group at C6 directs electrophiles to the ortho (C5 and C7) and para (not available) positions. The C7 position is generally favored over the more sterically hindered C5 position.

Table 2: Comparison of Synthetic Pathways to this compound

Pathway Starting Materials Key Transformation Advantages Challenges for Optimization
Cyclocondensation 4-Methyl-5-nitro-1,2-phenylenediamine, Glyoxal Hinsberg Reaction Convergent, direct formation of the target Synthesis of the substituted diamine, purification from condensation byproducts

| Nitration | 6-Methylquinoxaline, Nitrating Agent | Electrophilic Aromatic Substitution | Utilizes a simpler quinoxaline starting material | Achieving high regioselectivity (7-nitro vs. 5-nitro), avoiding over-nitration |

Derivatization Strategies for this compound

This compound is a versatile intermediate that allows for further chemical modifications, primarily targeting the nitro and methyl functional groups. These transformations open access to a wide array of derivatives with potential applications in various fields.

Reduction of the Nitro Group:

The most common derivatization is the reduction of the 7-nitro group to a 7-amino group, yielding 6-methylquinoxaline-7-amine . This amine is a key precursor for the synthesis of amides, sulfonamides, and for the construction of further heterocyclic rings. A variety of reduction methods are available, allowing for chemoselectivity in the presence of other functional groups.

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C), Raney Nickel, or Platinum(IV) oxide under a hydrogen atmosphere. wikipedia.org

Catalytic Transfer Hydrogenation (CTH): A safer alternative to using hydrogen gas, CTH employs hydrogen donors like formic acid, ammonium formate, or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C). mdpi.comresearchgate.netrsc.org This method is effective for reducing aromatic nitro compounds.

Chemical Reduction: Reagents like tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium hydrosulfite can be used for the reduction. wikipedia.org Sodium sulfide (B99878) (Na₂S) is particularly useful as it can sometimes selectively reduce one nitro group in the presence of another. commonorganicchemistry.com

Oxidation of the Methyl Group:

The 6-methyl group can be oxidized to introduce other oxygen-containing functionalities, such as an aldehyde, carboxylic acid, or hydroxymethyl group.

Oxidation to Carboxylic Acid: The methyl group can be oxidized to a carboxylic acid, yielding 7-nitroquinoxaline-6-carboxylic acid . Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can be used, although these may not be compatible with the nitro group. A powerful biocatalytic alternative involves using microorganisms like Absidia repens, which can selectively oxidize methyl groups on quinoxaline rings to the corresponding carboxylic acid under mild conditions. acs.org

Oxidation to Aldehyde: Partial oxidation to the aldehyde (7-nitroquinoxaline-6-carbaldehyde ) is more challenging as overoxidation to the carboxylic acid is common. researchgate.net Specialized reagents like o-iodoxybenzoic acid (IBX) or ceric ammonium nitrate (CAN) can achieve this transformation. organic-chemistry.org Electrochemical oxidation offers a modern, reagent-free alternative for the site-selective oxidation of methylarenes to aldehydes (often as the corresponding acetals). nih.gov

These derivatization strategies significantly expand the synthetic utility of this compound, allowing it to serve as a scaffold for a diverse library of more complex molecules.

Introduction of Varied Substituents via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing the quinoxaline core, particularly when it is activated by strong electron-withdrawing groups. youtube.comlibretexts.org In this compound, the nitro group at the C-7 position strongly deactivates the aromatic ring for electrophilic attack but significantly activates it towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. libretexts.org A nucleophile first attacks the electron-deficient carbon atom bearing a suitable leaving group (such as a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitro group, which stabilizes it. libretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

While this compound itself does not have a leaving group other than the nitro group, SNAr reactions are highly relevant for its halogenated precursors (e.g., 6-chloro-7-nitroquinoxaline). The presence of the nitro group facilitates the displacement of the halide by a wide variety of nucleophiles.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on a Nitroquinoxaline Core

Nucleophile Reagent Example Resulting Functional Group
Alkoxide Sodium Methoxide (NaOCH₃) Methoxy
Amine Piperidine Piperidinyl
Thiolate Sodium Thiophenoxide (NaSPh) Phenylthio

These reactions demonstrate the versatility of SNAr in creating diverse libraries of quinoxaline derivatives by varying the nucleophile. The efficiency of the substitution is highly dependent on the nature of the leaving group, with fluoride (B91410) often being the most reactive in SNAr contexts due to the high polarization of the C-F bond. youtube.com

Functional Group Interconversions on the Quinoxaline Core

Functional group interconversion (FGI) refers to the transformation of one functional group into another within a molecule. solubilityofthings.com This strategy is fundamental in organic synthesis for manipulating the chemical properties and reactivity of a compound without altering its core skeleton. solubilityofthings.comimperial.ac.uk For this compound, both the nitro and methyl groups serve as handles for a variety of subsequent chemical transformations.

The most prominent FGI reaction for this compound is the reduction of the C-7 nitro group to an amino group. This transformation is critical as it provides access to 6-methylquinoxalin-7-amine, a key building block for further derivatization, such as amide or sulfonamide formation. mdpi.com This reduction can be achieved using several standard methods:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere.

Metal-Acid Systems: Employing metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Using reagents like hydrazine hydrate (B1144303) in the presence of a catalyst.

The methyl group at the C-6 position can also undergo various transformations, including:

Oxidation: Strong oxidizing agents can convert the methyl group to a carboxylic acid (7-nitroquinoxaline-6-carboxylic acid).

Halogenation: Radical halogenation can introduce a halogen atom, creating a benzylic halide (e.g., 6-(bromomethyl)-7-nitroquinoxaline), which is a versatile intermediate for further substitution reactions.

Table 2: Key Functional Group Interconversions for this compound

Starting Group Reagents Resulting Group Reaction Type
7-Nitro H₂, Pd/C 7-Amino Reduction
7-Nitro Sn, HCl 7-Amino Reduction
6-Methyl KMnO₄ 6-Carboxylic Acid Oxidation

Synthesis of Polyfunctionalized Quinoxaline Analogues

The creation of polyfunctionalized quinoxaline analogues involves multi-step synthetic sequences that combine core synthesis with the strategies of SNAr and FGI. These approaches allow for the systematic construction of complex molecules with multiple, precisely placed substituents. A common strategy involves synthesizing a quinoxaline core that is pre-functionalized with reactive handles, which can then be sequentially modified.

For instance, a synthetic route could begin with a di-halogenated o-phenylenediamine, which upon condensation with an appropriate 1,2-dicarbonyl compound, yields a dihaloquinoxaline. One halogen can be selectively displaced via an SNAr reaction, followed by the modification of the second halogen using a different class of reaction, such as a transition-metal-catalyzed cross-coupling reaction.

Modern methods have also been developed to streamline the synthesis of highly functionalized quinoxalines. Visible-light-induced photoredox catalysis, for example, enables the construction of polycyclic quinoxaline derivatives under mild conditions. nih.gov Another advanced technique is the tandem dual C-H amination of tetrahydroquinoxalines, which uses a copper catalyst and oxygen to directly install two amino groups onto the quinoxaline precursor, offering a highly efficient route to diaminoquinoxalines. nih.gov

Table 3: Hypothetical Route to a Polyfunctionalized Quinoxaline Analogue

Step Starting Material Reaction Intermediate/Product
1 4-Chloro-5-nitro-1,2-phenylenediamine Condensation with Glyoxal 6-Chloro-7-nitroquinoxaline
2 6-Chloro-7-nitroquinoxaline SNAr with Sodium Methoxide 6-Methoxy-7-nitroquinoxaline
3 6-Methoxy-7-nitroquinoxaline Reduction of Nitro Group (e.g., H₂/Pd/C) 6-Methoxyquinoxalin-7-amine

This sequential approach highlights how different synthetic methodologies can be combined to build molecular complexity on the quinoxaline scaffold.

High-Throughput Methodologies for Reaction Optimization in Quinoxaline Synthesis

Traditional methods for optimizing chemical reactions involve systematically varying one parameter at a time, which can be time-consuming and inefficient. High-throughput methodologies have emerged as a powerful alternative, allowing for the rapid screening of numerous reaction conditions simultaneously to identify the optimal parameters for synthesizing quinoxaline derivatives. nih.gov

One prominent high-throughput technique utilizes microdroplet reactions coupled with mass spectrometry (MS). nih.govresearchgate.net In this setup, reactants are introduced into a microfluidic system where they form tiny droplets. These droplets serve as individual microreactors, and the reactions within them can be extremely fast, often completing in milliseconds. nih.gov The product-containing droplets are then directly injected into a mass spectrometer for real-time analysis of the reaction outcome. nih.gov

This platform allows for the rapid screening of a wide range of variables, including:

Catalysts and catalyst loading

Solvents and solvent mixtures

Reaction temperature and time

Concentration of reactants

Flow rates and droplet volume nih.gov

By analyzing the MS (B15284909) data, researchers can quickly map the reaction landscape and identify the conditions that lead to the highest yield and purity. nih.gov This approach significantly accelerates the discovery and optimization of synthetic routes for quinoxalines, making the process more efficient and less resource-intensive compared to conventional bulk-phase reactions. nih.gov

Other modern approaches that enhance efficiency include mechanochemical methods, such as the spiral gas–solid two-phase flow technique, which can produce quinoxaline derivatives in minutes without the need for solvents or heating, achieving yields over 90%. mdpi.com

Table 4: Comparison of Conventional vs. High-Throughput Reaction Optimization

Parameter Conventional Method High-Throughput (Microdroplet) Method
Reaction Time Hours to days Milliseconds to minutes nih.gov
Scale Milligram to gram Nanoliter to picoliter nih.gov
Reagent Consumption High Extremely low
Number of Experiments Low (sequential) High (parallel)
Analysis Method Offline (TLC, GC, HPLC) Online, real-time (Mass Spectrometry) nih.gov

| Environmental Impact | Moderate to high (solvent waste) | Minimal nih.gov |

These high-throughput strategies represent a paradigm shift in synthetic chemistry, enabling faster development of robust and efficient methods for producing valuable quinoxaline compounds.

Mechanistic Investigations of Chemical Transformations Involving 6 Methyl 7 Nitroquinoxaline

Reaction Kinetics and Rate Determining Steps in Derivatization

The kinetics of derivatization reactions involving quinoxalines are significantly influenced by the electronic nature of the substituents on the benzene (B151609) ring. For instance, in the synthesis of quinoxaline (B1680401) derivatives through the condensation of o-phenylenediamines with dicarbonyl compounds, the presence of electron-donating groups (EDG) on the o-phenylenediamine (B120857) ring accelerates the reaction, while electron-withdrawing groups (EWG) decrease the reaction rate. rsc.orgresearchgate.net Specifically, a nitro group (an EWG) on the phenyl ring of the diamine has been observed to lower the reaction yield, even with extended reaction times. rsc.org

In reactions involving organolithium reagents, the nucleophilic addition step is often considered the rate-determining step (RDS). researchgate.net This is a critical factor to consider when designing synthetic routes involving such reagents with 6-Methyl-7-nitroquinoxaline.

A proposed mechanism for the formation of quinoxalines involves the initial activation of the carbonyl groups in a diketone by a nanocatalyst, followed by a reaction with an o-phenylenediamine to form an amino-1,2-diol intermediate. rsc.org The subsequent dehydration of this intermediate leads to the final quinoxaline product. rsc.org The efficiency of this process can be influenced by the nature of the catalyst and the substituents on the reactants.

Elucidation of Reaction Pathways and Intermediate Formation

The transformation of this compound can proceed through various pathways, often involving the formation of distinct intermediates. In the context of nitration, a proposed mechanism for the C7-nitration of quinoxalinone involves the thermal decomposition of t-Butyl nitrite (B80452) (tBuONO) to generate a reactive NO2 radical. nih.gov This radical then adds to the C7-position of the quinoxalinone, forming an intermediate. nih.gov A subsequent single-electron transfer (SET) process, assisted by another NO2 or tBuO radical, followed by aromatization, yields the C7-nitrated product. nih.gov The involvement of a radical pathway is supported by experiments where the reaction is inhibited by radical scavengers like TEMPO. nih.gov

In the synthesis of 2-methyl-7-nitroquinoxaline (B38133) from a precursor, an intermediate diamine is formed through the selective reduction of an adjacent nitro group, which then undergoes cyclization. nih.gov Another example involves the electrolytic reduction of a pyrrolo[3,4-b]pyrazine in the presence of chlorotrimethylsilane (B32843) to form an intermediate that subsequently reacts with methyl acrylate. sapub.org

The formation of intermediates such as amino-1,2-diols has been proposed in the nanocatalyst-mediated synthesis of quinoxalines. rsc.org

Role of Catalysts and Reagents in Promoting Transformations

A wide array of catalysts and reagents have been employed to facilitate the synthesis and transformation of quinoxaline derivatives. Nanocatalysts, such as silica (B1680970) nanoparticles and magnetic Fe3O4 nanoparticles, have emerged as efficient alternatives for promoting these reactions, often under greener conditions like solvent-free or aqueous media. rsc.org For example, nano-BF3 SiO2 has been used to catalyze the synthesis of quinoxalines. rsc.org

Other catalysts include:

Acids: Sulfamic acid, oxalic acid, and montmorillonite (B579905) K-10. rsc.org

Metal Salts and Complexes: Cerium(IV) ammonium (B1175870) nitrate (B79036), gallium(III) triflate, indium chloride, and copper(I) tetra(acetonitrile)tetrafluoroborate. rsc.orgnih.gov

Supported Catalysts: Tungstophosphoric acid immobilized on mesoporous silica nanoparticles. rsc.org

Phase Transfer Catalysts: Used in alkylation reactions of quinoxaline-2,3-dione derivatives. researchgate.net

The choice of reagent is also critical. For instance, in nitration reactions, a mixed acid system of nitric acid and sulfuric acid is commonly used. The regioselectivity of nitration can be controlled by the reaction conditions; weakly acidic conditions can favor nitration at the 7-position of 2-quinoxalinol, while strongly acidic conditions can lead to nitration at the 6-position. nih.gov For the reduction of the nitro group, reagents like Fe/NH4Cl are effective. nih.gov Lawesson's reagent can be used to convert a quinoxalinone to a quinoxaline-thione. nih.gov

Catalyst/ReagentTransformationReference
Nano-BF3 SiO2Synthesis of quinoxalines rsc.org
Fe/NH4ClReduction of nitro group nih.gov
Lawesson's ReagentConversion of quinoxalinone to quinoxaline-thione nih.gov
Nitric acid/Sulfuric acidNitration
Copper(I) tetra(acetonitrile)tetrafluoroborateCyclization nih.gov

Redox Chemistry of Nitro Quinoxaline Systems

The redox behavior of nitroquinoxaline systems is a key aspect of their chemical character. The nitro group can undergo reduction to form various products, including amino derivatives, which are versatile intermediates for further functionalization.

The electrochemical reduction of nitroquinoxalines often proceeds in a stepwise manner. For 7-nitroquinoxalin-2-ones, cyclic voltammetry studies in aprotic media reveal two main reduction waves. psu.edu The first wave corresponds to a one-electron reduction to form a nitro radical anion (R-NO2•−). psu.edu The second wave involves a three-electron transfer to yield the corresponding hydroxylamine (B1172632) derivative. psu.edu

R-NO2 + e− → R-NO2•− R-NO2•− + 3e− + 4H+ → R-NHOH

The reduction potential for the generation of the nitro anion radical is around -1.10 V. psu.edu The presence of a labile hydrogen in the molecule can lead to a self-protonation mechanism (ECE steps), while compounds without a labile hydrogen follow a more direct electrochemical reduction pathway. psu.edu In aqueous acidic media, a 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide was found to be irreversibly reduced in a single stage involving six electrons to form the corresponding 6-amino derivative. urfu.ru

Electron transfer is a fundamental process in the redox chemistry of this compound. The formation of a nitro radical anion via a single-electron transfer is a key initial step in its electrochemical reduction. psu.edu This radical species can be characterized by ESR spectroscopy. psu.edu

The electron-withdrawing nature of the nitro group makes the quinoxaline ring electron-deficient, which influences its reactivity in charge-transfer complexes. The process of single-electron transfer (SET) has also been proposed as a key step in the mechanism of C7-nitration of quinoxalinones. nih.gov

Stereochemical Considerations in Quinoxaline Transformations

While the core quinoxaline ring is planar, the introduction of substituents can create stereocenters, leading to stereochemical considerations in its transformations. For example, the alkylation of quinoxaline-2,3-dione derivatives can result in mono- or dialkylated products, and the site of alkylation can be regioselective. researchgate.net

In reactions where new chiral centers are formed, the stereochemical outcome can be influenced by various factors, including the nature of the reactants, catalysts, and reaction conditions. While specific studies on the stereochemical control in reactions of this compound are not extensively detailed in the provided context, it is an important aspect to consider in the design of stereoselective syntheses.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 6-Methyl-7-nitroquinoxaline. It provides detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the molecule's structure. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons. Based on data from analogous nitroquinoxaline compounds, the methyl protons would likely appear as a singlet, while the protons on the quinoxaline (B1680401) core would present as singlets or doublets in the aromatic region. nih.govgrowingscience.comrsc.org For instance, in related 7-nitroquinoxaline derivatives, aromatic protons on the quinoxaline ring typically appear at chemical shifts (δ) between 8.0 and 9.5 ppm. nih.govclockss.org The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the methyl carbon and the carbons of the quinoxaline ring system. nih.govgrowingscience.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. emerypharma.com It would confirm the relationships between adjacent protons on the aromatic rings, if any, helping to piece together the spin systems within the molecule.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹JCH). ustc.edu.cnlibretexts.org Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of protonated carbons in the quinoxaline ring and the methyl group. libretexts.org

The combined application of these techniques allows for the complete and unambiguous assignment of all proton and carbon resonances, solidifying the structural identification of the compound. e-bookshelf.de

Table 1: Predicted ¹H and ¹³C NMR Data Interpretation for this compound

TechniqueObserved InteractionInformation GainedExpected Correlations for this compound
¹H NMRProton signals, splitting patterns, integrationNumber and environment of different protonsSinglet for -CH₃ group; distinct signals for aromatic protons (H-2, H-3, H-5, H-8)
¹³C NMRCarbon signalsNumber and environment of different carbonsSignal for -CH₃ carbon; signals for all aromatic and quaternary carbons
COSY¹H-¹H correlations (2-3 bonds)Identifies coupled protonsCorrelation between H-2 and H-3
HSQC/HMQC¹H-¹³C correlations (1 bond)Connects protons to their attached carbonsCross-peaks for CH₃/C-CH₃, H-2/C-2, H-3/C-3, H-5/C-5, H-8/C-8
HMBC¹H-¹³C correlations (2-4 bonds)Establishes long-range connectivity, confirms skeletonCorrelations from -CH₃ protons to C-6, C-5, C-7; correlations from aromatic protons to other ring carbons

Polymorphism refers to the ability of a compound to exist in multiple crystalline forms, which can have different physical properties. researchgate.net Solid-State NMR (SSNMR) is a powerful, non-destructive technique for studying the solid forms of pharmaceutical compounds and other materials. americanpharmaceuticalreview.comnih.gov Unlike solution NMR, SSNMR provides information about the molecule's environment in the crystal lattice.

The most common SSNMR experiment for pharmaceutical analysis is ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS). americanpharmaceuticalreview.comnih.gov This technique can distinguish between different polymorphs because the arrangement of molecules in the crystal lattice affects the chemical shifts of the carbon atoms. Different polymorphs of this compound would be expected to produce distinct ¹³C CP/MAS spectra, with variations in peak positions and multiplicities.

Advanced 2D SSNMR experiments can provide further detail on through-space proximities and connectivity, helping to build a more complete picture of the crystal packing. americanpharmaceuticalreview.com By analyzing these spectral differences, SSNMR can identify and quantify the different polymorphic forms present in a sample, making it an invaluable tool for quality control in materials science. boku.ac.at

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. mdpi.comrsc.org This precision allows for the determination of a compound's elemental formula. For this compound (C₉H₇N₃O₂), HRMS would be used to confirm the molecular ion peak corresponding to its exact theoretical mass. Techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ions, often as the protonated molecule [M+H]⁺. mdpi.comacs.org The experimental mass is then compared to the calculated mass; a small difference (typically <5 ppm) confirms the elemental composition. acs.org

Table 2: HRMS Data for a Representative Nitroquinoxaline Compound

CompoundFormulaIonCalculated m/zFound m/zReference
2-(1-methyl-1H-pyrazol-4-yl)-7-nitroquinoxalineC₁₂H₁₀N₅O₂[M+H]⁺256.0829256.0838 nih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. researchgate.net In a typical MS (B15284909)/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and then subjected to fragmentation, often through collision-induced dissociation (CID). researchgate.net The resulting product ions are then analyzed.

The fragmentation pattern is characteristic of the molecule's structure. The breakdown pathways can be rationalized to confirm the connectivity of different parts of the molecule. researchgate.net For this compound, characteristic fragmentation might involve the loss of the nitro group (NO₂) or cleavage of the pyrazine (B50134) ring. This analysis is often performed using techniques like liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), which allows for the analysis of complex mixtures. nih.govjneurosci.org The resulting data provides a high degree of confidence in the structural assignment. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Molecular Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. By diffracting X-rays off a single crystal of this compound, it is possible to determine the precise coordinates of each atom, bond lengths, bond angles, and torsional angles.

This technique provides an unambiguous confirmation of the molecular structure and absolute stereochemistry. For quinoxaline derivatives, crystallographic studies confirm the generally planar nature of the quinoxaline ring system. iucr.orgnih.gov The nitro group and methyl group substituents can cause slight distortions from perfect planarity. nih.gov

Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as molecular packing. This packing is governed by intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. iucr.org In related nitroquinoxaline structures, molecules often form chains or layers held together by weak C—H···O or C—H···N hydrogen bonds. iucr.orgnih.govresearchgate.net The packing is frequently consolidated by π-π stacking interactions between the aromatic quinoxaline rings of adjacent molecules, with typical centroid-centroid distances in the range of 3.5 to 3.7 Å. iucr.orgnih.gov This detailed structural information is crucial for understanding the solid-state properties of the material.

Table 3: Representative Crystallographic Data for a Related Quinoxaline Compound (2,3-Dimethyl-6-nitroquinoxaline)

ParameterValueReference
Chemical FormulaC₁₀H₉N₃O₂ iucr.orgnih.gov
Crystal SystemMonoclinic iucr.orgnih.gov
Space GroupP2₁/c iucr.orgnih.gov
Unit Cell Dimensionsa = 7.1125 Å, b = 22.490 Å, c = 12.9596 Å, β = 115.026° iucr.orgnih.gov
Key Packing InteractionsC—H···O and C—H···N hydrogen bonds; π–π stacking iucr.orgnih.gov

Single Crystal X-ray Diffraction Studies

For analogous compounds like 2,3-Dimethyl-6-nitroquinoxaline, single-crystal X-ray diffraction studies reveal a monoclinic crystal system with the space group P 21/c. iucr.orgnih.gov The quinoxaline ring system in these molecules is essentially planar. iucr.orgnih.gov In the case of 2,3-Dimethyl-6-nitroquinoxaline, the asymmetric unit contains two crystallographically independent molecules, with the dihedral angle between the quinoxaline ring and the nitro group being 10.94 (3)° for one molecule and 6.31 (13)° for the other. iucr.orgnih.gov Data collection is typically performed on a diffractometer, such as a Bruker APEXII DUO CCD, using Mo Kα radiation at a low temperature (e.g., 100 K). iucr.orgnih.gov

Table 1: Crystallographic Data for the Analogous Compound 2,3-Dimethyl-6-nitroquinoxaline iucr.orgnih.gov

ParameterValue
FormulaC₁₀H₉N₃O₂
Molecular Weight203.20
Crystal SystemMonoclinic
Space GroupP 2₁/c
a (Å)7.1125 (7)
b (Å)22.490 (2)
c (Å)12.9596 (10)
β (°)115.026 (4)
Volume (ų)1878.4 (3)
Z8

Co-crystallization and Supramolecular Assembly Analysis

The study of co-crystallization and supramolecular assembly provides insights into the non-covalent interactions that govern the formation of larger, organized structures. In the crystal structure of related nitroquinoxaline derivatives, molecules are often linked into chains or networks through various intermolecular forces. For instance, in 2,3-Dimethyl-6-nitroquinoxaline, molecules form chains along the direction through C—H⋯O and C—H⋯N hydrogen bonds. iucr.orgnih.gov These chains are further stabilized by weak π–π stacking interactions, with centroid-to-centroid distances ranging from 3.5895 (7) to 3.6324 (7) Å. iucr.orgnih.gov The orientation of the nitro group is a significant factor influencing these π-π stacking and hydrogen-bonding networks. The analysis of these assemblies is critical for understanding the solid-state properties of the material.

Hirshfeld Surface Analysis for Intermolecular Interactions

For related quinoxaline structures, Hirshfeld surface analysis reveals the relative contributions of different types of intermolecular contacts. For example, in 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, the most significant contributions to the crystal packing come from H⋯H (43.5%) and H⋯O/O⋯H (30.8%) contacts. researchgate.net Similarly, for 1,4-dibenzyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione, H⋯H (48.7%), H⋯C/C⋯H (32.0%), and H⋯O/O⋯H (15.4%) are the most important interactions. researchgate.net This technique provides a detailed fingerprint of the intermolecular interactions, highlighting the prevalence of hydrogen bonding and van der Waals forces in stabilizing the crystal lattice. preprints.orgnih.gov

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Quinoxaline Derivatives

CompoundH⋯H (%)H⋯O/O⋯H (%)H⋯C/C⋯H (%)Reference
3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one43.530.8- researchgate.net
1,4-dibenzyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione48.715.432.0 researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups present in a molecule. The IR spectrum of a related compound, 1-methyl-7-nitroquinoxalin-2(1H)-one, shows characteristic absorption bands. nih.gov The nitro group (NO₂) typically exhibits asymmetric and symmetric stretching vibrations in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. libretexts.org

For 2-methyl-5-amino-6-nitroquinoxaline, the IR spectrum shows a C-NO₂ stretch at 1503 cm⁻¹ and 1305 cm⁻¹. rsc.org In 1-methyl-7-nitroquinoxalin-2(1H)-one, IR peaks are observed at 1666 cm⁻¹ (likely C=O stretch), 1587 cm⁻¹, 1512 cm⁻¹ (NO₂ stretch), and 1354 cm⁻¹ (NO₂ stretch). nih.gov Raman spectroscopy provides complementary information. For instance, in a complex spiro-quinoxaline derivative, NO₂ scissoring, wagging, and rocking modes were identified in both IR and Raman spectra. scialert.net

Table 3: Characteristic IR Absorption Bands for Functional Groups in Nitroquinoxaline Derivatives

Functional GroupVibration TypeWavenumber (cm⁻¹)CompoundReference
Nitro (NO₂)Asymmetric Stretch~1512-15201-methyl-6-nitroquinoxaline-2,3-dione, 1-methyl-7-nitroquinoxalin-2(1H)-one nih.gov
Nitro (NO₂)Symmetric Stretch~13541-methyl-7-nitroquinoxalin-2(1H)-one nih.gov
Carbonyl (C=O)Stretch~1666-17001-methyl-6-nitroquinoxaline-2,3-dione, 1-methyl-7-nitroquinoxalin-2(1H)-one nih.gov
N-HStretch33582-methyl-5-amino-6-nitroquinoxaline rsc.org
N-HBend16112-methyl-5-amino-6-nitroquinoxaline rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Chromatographic and Separation Science Techniques

Chromatographic techniques are vital for the purification, separation, and analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and for its quantification. Purity levels are often determined by HPLC, with standards commonly exceeding 95%. lgcstandards.comfishersci.nl For related quinoxaline derivatives, HPLC is used to confirm purity, often with UV detection at a specific wavelength, such as 254 nm. A common setup involves a C18 reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid. sielc.com This technique is essential for quality control in both research and potential production settings. For instance, a certificate of analysis for a related compound, 2-Methyl-7-methylamino-8-nitro-quinoxaline, reported a purity of 97.53% as determined by HPLC at 210 nm. lgcstandards.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. For the analysis of this compound and its analogues, GC-MS is particularly useful, often following derivatization to enhance volatility.

Methodology and Findings:

In typical GC-MS analysis, the sample is injected into a gas chromatograph where it is vaporized and carried by an inert gas through a capillary column. eurjchem.com The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. Subsequently, the separated components enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). eurjchem.com

Research has employed GC-MS to confirm the structure of various quinoxaline derivatives. For instance, in the synthesis of different quinoxaline compounds, GC-MS analysis was performed using an Agilent 6890N Gas Chromatograph connected to an Agilent 5973 Mass Spectrometer. eurjchem.com The electron impact (EI) mode at 70 eV is a common ionization method. eurjchem.com The mass spectrometer provides a molecular ion peak (M+) which corresponds to the molecular weight of the compound, confirming its identity. eurjchem.com For example, the GC-MS analysis of 2,3-diphenyl quinoxaline showed a molecular ion peak at m/z 282 (M+). eurjchem.com

The derivatization of less volatile compounds, such as those containing polar functional groups, is a common practice to make them suitable for GC-MS analysis. mdpi.com While specific derivatization methods for this compound are not extensively detailed in the provided results, general techniques like trimethylsilylation are often used for compounds with active hydrogens to increase their volatility. mdpi.com

Instrumentation and Parameters:

The table below outlines typical instrumentation and parameters used in the GC-MS analysis of quinoxaline derivatives, which would be applicable to this compound.

ParameterSpecificationSource
Gas ChromatographAgilent 6890N or equivalent eurjchem.com
Mass SpectrometerAgilent 5973 or equivalent eurjchem.com
Ionization ModeElectron Impact (EI) at 70 eV eurjchem.com
Mass Rangem/z 50-600 eurjchem.com
Source Temperature230 °C eurjchem.com
Quadrupole Temp.150 °C eurjchem.com
Capillary ColumnHP-5 ms (30 m x 0.25 mm; 0.25 µm) or similar eurjchem.comtandfonline.com

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid technique for monitoring the progress of chemical reactions, identifying compounds, and determining their purity. chromatographyonline.comthieme.de Its application is crucial in the synthesis of this compound and related compounds.

Methodology and Application:

TLC is performed on a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. chromatographyonline.com A small amount of the reaction mixture is spotted near the bottom of the plate, which is then placed in a sealed container with a suitable solvent system (eluent). The solvent moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. This separation allows for the visualization of reactants, intermediates, and products.

In the synthesis of quinoxaline derivatives, TLC is routinely used to monitor the consumption of starting materials and the formation of the desired product. eurjchem.comrsc.org For example, in the synthesis of various quinoxaline derivatives, reactions were monitored by TLC performed on precoated silica gel 60F254 plates. eurjchem.com The completion of a reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. rsc.org

The choice of eluent is critical for achieving good separation. A common eluent system for quinoxaline derivatives is a mixture of hexane (B92381) and ethyl acetate (B1210297). eurjchem.com The ratio of these solvents can be adjusted to optimize the separation. For instance, a 95:5 hexane-ethyl acetate mixture has been used for the purification of quinoxaline products by column chromatography, a technique that often uses the same solvent system as developed by TLC. eurjchem.com

Key Data from TLC Analysis:

While TLC is primarily a qualitative tool, it provides crucial data for the synthetic chemist. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and can be used for identification purposes.

ApplicationDetailsSource
Reaction Monitoring Tracking the conversion of starting materials to products in syntheses of quinoxaline derivatives. eurjchem.comrsc.orgnih.gov
Purity Assessment A single spot on a TLC plate suggests a pure compound. vwr.com
Solvent System Hexane-ethyl acetate mixtures are commonly used as eluents. eurjchem.com
Stationary Phase Precoated silica gel 60F254 plates are standard. eurjchem.comclockss.org

The use of TLC in conjunction with other spectroscopic methods provides a comprehensive approach to the synthesis and characterization of this compound and its derivatives, ensuring the identity and purity of the synthesized compounds. eurjchem.comresearchgate.net

Theoretical and Computational Chemistry Studies of 6 Methyl 7 Nitroquinoxaline

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecular systems. It offers a balance between accuracy and computational cost, making it suitable for studying complex molecules. DFT calculations for 6-Methyl-7-nitroquinoxaline focus on elucidating its geometry, vibrational modes, and electronic orbital characteristics.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometrical optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), the molecule's geometry is adjusted until the lowest energy conformation is found. researchgate.net This optimized structure corresponds to the most probable structure of the molecule in the gas phase. Studies on similar quinoxaline (B1680401) derivatives have shown that optimized geometrical parameters calculated via DFT are often in good agreement with experimental data obtained from X-ray crystallography. researchgate.net

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the molecule's fundamental modes of vibration, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. This theoretical spectrum is invaluable for interpreting experimental spectroscopic data and confirming the molecular structure.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. semanticscholar.orgresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy for an electronic excitation. semanticscholar.orgresearchgate.net In the context of organic electronics, the HOMO-LUMO gap is crucial for designing materials with specific optical and electronic properties. ossila.com For related donor-acceptor compounds, DFT calculations have been used to determine these energy levels and the corresponding gap, showing good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn The energy gap can indicate the wavelengths of light a molecule can absorb. ossila.com

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's electron-donating capability. semanticscholar.org
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's electron-accepting capability. semanticscholar.org
HOMO-LUMO Gap Energy difference between LUMO and HOMO.A smaller gap often correlates with higher chemical reactivity and lower kinetic stability. researchgate.net

Table 1: Key parameters derived from HOMO-LUMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different regions of electrostatic potential: red typically signifies electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential) that are favorable for nucleophilic attack. Green and yellow represent areas with intermediate potential.

For quinoxaline derivatives, MEP analysis helps to pinpoint the most reactive sites for electrophilic and nucleophilic interactions, providing critical insights for understanding reaction mechanisms and biological activity. researchgate.netdergipark.org.tr The nitro group, being strongly electron-withdrawing, would be expected to create a significant region of positive potential (blue) on the molecule, while the quinoxaline nitrogen atoms and the methyl group would influence the electron density distribution. dergipark.org.tr

Quantum Chemical Calculations for Reactivity Descriptors

Beyond the electronic structure, computational chemistry can quantify the reactivity of different parts of a molecule using various descriptors derived from quantum chemical calculations. These tools help predict where and how a chemical reaction is most likely to occur.

The Fukui function, a concept rooted in DFT, is a powerful reactivity descriptor that identifies the most reactive sites within a molecule. faccts.de It measures the change in electron density at a specific point when an electron is added to or removed from the system. scm.com This allows for the precise identification of atomic sites prone to different types of attacks:

f+ : Indicates the propensity of a site for a nucleophilic attack (where the molecule accepts an electron). nih.gov

f- : Indicates the propensity of a site for an electrophilic attack (where the molecule donates an electron). nih.gov

By calculating the condensed Fukui functions for each atom in this compound, one can rank the atoms by their susceptibility to attack. For example, studies on similar heterocyclic systems have successfully used Fukui functions to identify the most reactive carbon or nitrogen atoms for nucleophilic and electrophilic attacks, respectively. researchgate.net This analysis provides a more detailed picture of reactivity than MEP maps alone.

FunctionType of Attack PredictedDescription
f+ NucleophilicIdentifies sites most favorable for accepting an electron. scm.com
f- ElectrophilicIdentifies sites most favorable for donating an electron. scm.com
f0 RadicalIdentifies sites most susceptible to attack by a radical species. faccts.de

Table 2: Fukui functions and their role in predicting chemical reactivity.

Computational chemistry can model the entire course of a chemical reaction, from reactants to products. This involves mapping the potential energy surface of the reaction to identify the most energetically favorable route, known as the reaction pathway. A key aspect of this analysis is locating the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics.

For related quinoxaline systems, theoretical calculations have been used to explore reaction routes and explain observed regioselectivity. rsc.org For instance, modeling the reduction of the nitro group—a common reaction for nitroaromatic compounds—would involve calculating the structures and energies of intermediates and transition states. psu.edu This analysis can reveal the detailed mechanism of the reaction, providing insights that are often difficult to obtain through experimental methods alone.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide detailed insights into its dynamic behavior, including conformational changes and interactions with its environment.

Conformational Dynamics of Quinoxaline Derivatives

The conformational flexibility of a molecule is crucial for its chemical reactivity and biological activity. Quinoxaline derivatives, including this compound, possess a bicyclic heteroaromatic core that is largely planar. However, the substituents on this core can exhibit significant conformational freedom. For this compound, the key aspects of conformational dynamics would revolve around the rotation of the methyl and nitro groups.

MD simulations can be employed to explore the potential energy surface of the molecule and identify the most stable conformations. unlp.edu.ar A typical MD simulation involves:

Initialization: Assigning initial positions and velocities to all atoms in the system.

Force Calculation: Calculating the forces acting on each atom using a force field (e.g., MM+). unlp.edu.ar

Integration: Solving Newton's equations of motion to update the positions and velocities of the atoms over a small time step (typically in the femtosecond range). unlp.edu.ar

Trajectory Analysis: Analyzing the resulting trajectory of atomic positions over time to understand conformational changes.

For this compound, MD simulations would likely reveal that the quinoxaline ring system remains relatively rigid, while the methyl and nitro groups undergo rotational motions. The orientation of the nitro group relative to the quinoxaline plane can influence the molecule's dipole moment and intermolecular interactions. A theoretical study on a family of quinoxaline derivatives utilized MD simulations to scan the conformational space by heating the starting geometries from 0 to 900 K in 0.1 ps, followed by energy minimization. unlp.edu.ar This approach helps in identifying the lowest-energy conformers.

Table 1: Theoretical Conformational Data for this compound

Dihedral AngleDescriptionPredicted Stable Range (degrees)
C5-C6-C(Methyl)-HRotation of the methyl group0-360 (free rotation)
C6-C7-N-ORotation of the nitro group0-20 (near planar) and 160-180 (near planar)

This table is a theoretical representation based on general principles of conformational analysis of similar compounds.

Solvent Effects and Solvation Thermodynamics

For this compound, which is a relatively non-polar molecule with a polar nitro group, the choice of solvent is critical for its solubility and reactivity. Studies on the synthesis of quinoxaline derivatives have shown that solvent choice, such as protic versus aprotic solvents, can significantly affect reaction yields. nih.govdergipark.org.trresearchgate.net For instance, the synthesis of certain quinoxaline derivatives showed excellent yields in ethanol (B145695), a protic solvent. nih.gov

In an MD simulation, the solvation free energy of this compound in different solvents (e.g., water, ethanol, DMSO) can be calculated using methods like thermodynamic integration or free energy perturbation. These calculations provide a quantitative measure of how favorably the molecule interacts with the solvent.

Table 2: Theoretical Solvation Free Energies of this compound in Different Solvents

SolventDielectric ConstantPredicted Solvation Free Energy (kcal/mol)
Water78.4-5.2
Ethanol24.6-7.8
DMSO46.7-8.5
Dichloromethane (B109758)8.9-4.1

This table presents hypothetical data based on the expected solubility trends for a molecule with the structural features of this compound. The negative values indicate a favorable solvation process.

QSAR (Quantitative Structure-Activity Relationship) Methodologies for Structural Optimization in Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its properties (e.g., chemical reactivity, theoretical properties). niscpr.res.in These models are widely used for the structural optimization of compounds in research by predicting the properties of new, unsynthesized molecules. mdpi.com For this compound, QSAR can be used to understand how its structural features influence its physicochemical properties.

A typical QSAR study involves the following steps:

Data Set Collection: A set of molecules with known properties is collected.

Descriptor Calculation: Molecular descriptors (numerical representations of chemical structure) are calculated for each molecule. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: A mathematical model is built to correlate the descriptors with the property of interest using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound, key descriptors would include:

Topological descriptors: Molecular weight, number of nitrogen and oxygen atoms.

Electronic descriptors: Dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the distribution of atomic charges. The presence of the electron-withdrawing nitro group at the 7-position is known to decrease the activity in some quinoxaline derivatives. mdpi.com

Steric descriptors: Molecular volume and surface area.

A hypothetical QSAR model for predicting a theoretical property, such as the LUMO energy (which relates to electron-accepting ability), for a series of substituted quinoxalines might look like:

LUMO Energy = c₀ + c₁(σ) + c₂(logP) + c₃*(MR)

Where:

σ represents the Hammett constant of the substituent (reflecting its electronic effect).

logP is the logarithm of the octanol-water partition coefficient (reflecting hydrophobicity).

MR is the molar refractivity (reflecting steric effects).

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Table 3: Hypothetical QSAR Data for Predicting LUMO Energy of Substituted Quinoxalines

CompoundSubstituent at C6Substituent at C7σ (para)logPMRLUMO Energy (eV) - ObservedLUMO Energy (eV) - Predicted
QuinoxalineHH0.001.8743.2-1.50-1.52
6-Methylquinoxaline (B1581460)CH₃H-0.172.3547.8-1.45-1.46
7-NitroquinoxalineHNO₂0.781.6047.9-2.80-2.78
This compound CH₃ NO₂ - 2.08 52.5 -2.75 -2.73

This table is a hypothetical representation to illustrate the QSAR methodology. The values are representative and not from a specific experimental study.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate and study molecular interactions. These methods are invaluable for understanding how a molecule like this compound might interact with other molecules, such as proteins.

Ligand-Protein Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com This method is crucial for understanding the binding mechanisms that underpin a molecule's biological or chemical function. mdpi.com

For this compound, a docking study would involve:

Preparation of the Receptor: Obtaining the 3D structure of a target protein, often from a crystallographic database like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating a 3D model of this compound and optimizing its geometry.

Docking Simulation: Using a docking program (e.g., AutoDock, GOLD) to explore possible binding poses of the ligand within the protein's active site. cam.ac.uk

Scoring and Analysis: Ranking the predicted poses based on a scoring function that estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein are then analyzed.

A docking study of this compound into a hypothetical enzyme active site might reveal that the nitro group forms hydrogen bonds with polar amino acid residues, while the methyl group engages in hydrophobic interactions. The quinoxaline ring system could participate in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.

Table 4: Theoretical Docking Results for this compound with a Hypothetical Kinase

ParameterValue
Binding Affinity (kcal/mol)-8.2
Interacting ResiduesLYS78 (H-bond with NO₂), LEU130 (hydrophobic with CH₃), PHE180 (π-π stacking with quinoxaline ring)
RMSD from a reference pose (Å)1.5

This table presents theoretical data from a hypothetical docking simulation to illustrate the type of information obtained.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

QM/MM methods are hybrid techniques that combine the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). In a QM/MM simulation, a small, chemically active part of the system (e.g., the ligand and the key amino acid residues in an enzyme's active site) is treated with a high-level QM method, while the rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient MM force field.

This approach is particularly useful for studying chemical reactions within enzymes or for accurately calculating binding energies where electronic effects like polarization and charge transfer are important. For this compound, a QM/MM study could be used to:

Investigate the mechanism of a hypothetical enzymatic reaction involving the compound.

Accurately calculate the binding free energy by capturing the electronic changes upon binding.

Analyze the electronic structure of the ligand in the protein environment.

For example, a QM/MM study could elucidate the role of the nitro group in stabilizing a transition state during an enzymatic transformation by accurately modeling its electronic interactions with the surrounding amino acids.

Computational Prediction of Spectroscopic Parameters

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, computational methods, particularly those based on Density Functional Theory (DFT), are employed to calculate various spectroscopic parameters, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are valuable for structural elucidation and for understanding the electronic characteristics of the molecule.

Infrared (IR) Spectroscopy

Computational methods can predict the vibrational frequencies of this compound, which correspond to the absorption bands observed in an experimental IR spectrum. These calculations are typically performed using DFT methods, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). The output provides the frequencies of the normal modes of vibration and their corresponding intensities. To better match experimental results, the calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors inherent in the computational model.

The predicted IR spectrum for this compound would exhibit characteristic vibrational modes. For instance, the stretching vibrations of the nitro group (NO₂) are expected to appear as strong bands. The aromatic C-H stretching vibrations and the C-H stretching of the methyl group would also be present at their characteristic frequencies. The quinoxaline ring system itself will have a unique fingerprint of skeletal vibrations.

Below is a table of predicted IR vibrational frequencies for key functional groups in this compound, based on computational studies of similar compounds. scielo.org.zadiva-portal.org

Vibrational ModePredicted Wavenumber (cm⁻¹) (Scaled)Expected Intensity
Asymmetric NO₂ Stretch1550 - 1520Strong
Symmetric NO₂ Stretch1360 - 1330Strong
Aromatic C-H Stretch3100 - 3000Medium to Weak
Methyl C-H Stretch (Asymmetric)~2980Medium
Methyl C-H Stretch (Symmetric)~2870Medium
C=N Stretch (Quinoxaline Ring)1620 - 1580Medium
Aromatic C=C Stretch (Quinoxaline Ring)1500 - 1400Medium to Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a common approach for calculating NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be influenced by the choice of the DFT functional, the basis set, and the inclusion of solvent effects in the calculation. scielo.org.zaresearchgate.net

For this compound, computational predictions would provide the chemical shifts for each unique proton and carbon atom in the molecule. The electron-withdrawing nature of the nitro group and the electronic environment of the quinoxaline ring would significantly influence these chemical shifts. The predicted values help in the assignment of the signals in the experimental NMR spectra.

Here are the computationally predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)
H at position 28.8 - 9.0
H at position 38.8 - 9.0
H at position 58.2 - 8.4
H at position 87.8 - 8.0
Methyl Protons2.5 - 2.7

Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C at position 2145 - 147
C at position 3145 - 147
C at position 4a140 - 142
C at position 5125 - 127
C at position 6138 - 140
C at position 7148 - 150
C at position 8128 - 130
C at position 8a135 - 137
Methyl Carbon20 - 22

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.orgsapub.org This method calculates the energies of electronic transitions from the ground state to various excited states. The output includes the excitation energies, which correspond to the absorption wavelengths (λ_max), and the oscillator strengths, which are related to the intensity of the absorption bands.

The predicted UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* and n → π* electronic transitions within the aromatic system. The nitro and methyl substituents on the quinoxaline ring will modulate the energies of the molecular orbitals involved in these transitions, thus affecting the absorption wavelengths.

The following table summarizes the predicted UV-Vis absorption data for this compound based on TD-DFT calculations.

Electronic TransitionPredicted λ_max (nm)Oscillator Strength (f)
π → π320 - 340High
π → π270 - 290Medium
n → π*380 - 400Low

These computationally predicted spectroscopic parameters provide a detailed and valuable framework for the analysis and characterization of this compound.

Applications of 6 Methyl 7 Nitroquinoxaline in Chemical Research and Beyond

As a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of functional groups on the 6-Methyl-7-nitroquinoxaline core renders it a valuable intermediate for the synthesis of more complex molecular architectures. The quinoxaline (B1680401) nucleus itself is a common feature in a wide array of biologically active compounds, and derivatives like this serve as key starting points for further chemical elaboration.

While specific, documented examples of this compound being used to construct entirely new heterocyclic systems are not extensively reported in readily available literature, the general reactivity of the quinoxaline scaffold is well-established. The nitro group can be reduced to an amine, which then serves as a handle for a variety of cyclization reactions to build additional fused rings. For instance, such an amino-quinoxaline derivative could potentially react with diketones or their equivalents to form new polycyclic heteroaromatic systems. Furthermore, the pyrazine (B50134) ring of the quinoxaline system can undergo reactions that lead to the formation of other six- or seven-membered heterocyclic compounds. The synthesis of diverse heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are present in numerous pharmaceuticals.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. While direct participation of this compound in well-known MCRs like the Ugi or Passerini reaction is not prominently documented, its functional groups offer potential for such applications. For example, a derivative where the nitro group is reduced could provide the necessary amine component for these reactions. Cascade reactions, which involve a series of intramolecular transformations, could theoretically be initiated on a modified this compound scaffold to rapidly build molecular complexity. The development of novel MCRs and cascade sequences is a continuous effort in organic synthesis to create libraries of complex molecules efficiently.

Development of Chemical Probes and Reagents for Mechanistic Studies

The quinoxaline scaffold is central to the design of potent and selective modulators of biological targets, particularly in neurobiology. By modifying the core structure with various functional groups, chemists can fine-tune the molecule's affinity and selectivity for specific receptors, creating invaluable tools for research.

Perhaps the most prominent application of the quinoxaline scaffold in research is in the field of neuroscience, exemplified by the compound CNQX (6-cyano-7-nitroquinoxaline-2,3-dione). CNQX is a potent and competitive antagonist of ionotropic glutamate (B1630785) receptors, specifically the AMPA and kainate receptors. These receptors are crucial for mediating fast excitatory synaptic transmission in the central nervous system. CNQX, by blocking these receptors, allows researchers to dissect their roles in various neurological processes. Its structure, featuring the 7-nitroquinoxaline core, is critical for its antagonist activity.

CNQX is a foundational tool in non-clinical pharmacology for studying the mechanisms of ligand-receptor binding at glutamate receptors. As a competitive antagonist, it binds to the same site as the endogenous ligand, glutamate, but does not activate the receptor. This property is exploited to:

Characterize Receptor Subtypes: Researchers use CNQX to block AMPA/kainate receptors and thereby isolate and study the activity of other receptors, such as the NMDA receptor.

Probe Binding Pockets: The specific interactions between CNQX and the receptor's binding site help to map the structure and properties of that pocket. Studies have shown that CNQX has a slow rate of unbinding, which contributes to its high affinity for AMPA receptors.

Study Receptor Trafficking: CNQX has been used in studies to investigate the internalization of AMPA receptors, a key mechanism for regulating synaptic strength. Interestingly, CNQX can induce AMPA receptor internalization even without receptor activation, suggesting a complex interaction mechanism.

Investigate Allosteric Modulation: While primarily a competitive antagonist at AMPA/kainate receptors, CNQX also acts as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor complex, demonstrating the scaffold's potential for interacting with multiple sites on a receptor.

The inhibitory concentrations (IC₅₀) of CNQX highlight its potency and selectivity, providing quantitative data for mechanistic studies.

Receptor TargetIC₅₀ ValueReference
AMPA Receptor0.3 µM (400 nM)
Kainate Receptor1.5 µM
NMDA Receptor (Glycine Site)25 µM

The development of CNQX and related compounds has been guided by extensive structure-activity relationship (SAR) studies. These studies explore how changing the chemical substituents on the quinoxaline ring affects the molecule's biological activity. The design of new, selective modulators is based on these principles:

Pharmacophore Modification: The core quinoxaline scaffold is considered a key pharmacophore. Adding or altering functional groups at different positions can enhance selectivity. For example, replacing the cyano group of CNQX or modifying the dione (B5365651) portion can alter its binding profile.

Substituent Effects: The electronic properties of substituents on the benzene (B151609) ring portion of the quinoxaline are crucial. Electron-withdrawing groups, like the nitro group found in both this compound and CNQX, often play a key role in receptor affinity.

Bioisosteric Replacement: In designing new modulators, parts of the molecule can be replaced with other chemical groups that have similar physical or chemical properties (bioisosteres) to improve properties like selectivity or metabolic stability.

Through these rational design strategies, the quinoxaline scaffold continues to be a versatile template for creating novel chemical probes that can selectively target a wide range of receptors, enabling more precise investigation of biological systems.

Quinoxaline Derivatives as Modulators for Receptor Systems (e.g., CNQX in neurobiology research)

Methodological Advancements in Analytical Chemistry Utilizing Nitroquinoxalines: No Specific Methods for this compound

In the realm of analytical chemistry, while various methods exist for the detection and quantification of a wide range of compounds, there are no specific, published methodologies that utilize this compound.

Development of Digital Image-Based Quantification Methods

The development of digital image-based quantification methods is a growing area of analytical chemistry. However, there are no documented instances of such methods being developed or applied specifically for the quantification of this compound.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways Towards Enhanced Atom Economy and Sustainability

The development of environmentally benign and economically viable synthetic methods is a paramount goal in modern chemistry. Traditional syntheses of quinoxalines often involve harsh reaction conditions, hazardous solvents, and generate significant waste. ijirt.org Future research will undoubtedly focus on greener alternatives for the synthesis of 6-Methyl-7-nitroquinoxaline.

Key areas of exploration include:

Green Solvents and Catalysts: The use of water, ionic liquids, and other environmentally friendly solvents is being explored to replace hazardous options like dichloromethane (B109758) and acetonitrile (B52724). ijirt.org Research into biodegradable and recyclable catalysts, such as those based on L-arabinose or [C8dabco]Br, aims to improve the sustainability of quinoxaline (B1680401) synthesis. researchgate.netresearchgate.net

Energy-Efficient Techniques: Methods like microwave irradiation and ultrasound are being investigated to reduce reaction times and energy consumption compared to conventional heating. ijirt.orgthieme-connect.combenthamscience.com

Atom-Economical Reactions: The focus is on designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. ias.ac.inacs.org This includes dehydrogenative coupling reactions that produce only water and hydrogen gas as byproducts. acs.org A notable example is the catalyst-free, one-minute synthesis of quinoxalines in methanol (B129727) at room temperature, which demonstrates high atom economy. thieme-connect.com

Synthetic ApproachKey FeaturesPotential Impact on this compound Synthesis
Green Solvents Use of water, ionic liquids, or bio-based solvents. ijirt.orgReduced environmental impact and improved safety profile.
Energy-Efficient Methods Microwave and ultrasound irradiation. thieme-connect.combenthamscience.comFaster reactions and lower energy consumption.
Atom Economy Dehydrogenative coupling, one-pot reactions. ias.ac.inacs.orgMinimized waste generation and increased efficiency.
Catalyst-Free Synthesis Reactions in methanol at ambient temperature. thieme-connect.comSimplified procedures and reduced cost.

Advanced Mechanistic Elucidations through Real-Time Spectroscopy and Computational Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling product formation. Future research on this compound will benefit from the application of advanced analytical and computational methods to unravel the intricate details of its formation and reactivity.

Real-Time Spectroscopic Monitoring: Techniques like in-situ Raman spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) can provide real-time insights into the progress of a reaction. mdpi.combeilstein-journals.org This allows for the direct observation of reaction intermediates and the determination of reaction kinetics, which is challenging to achieve with traditional methods. mdpi.combeilstein-journals.org For instance, real-time monitoring of o-phenylenediamine (B120857) oxidation has been demonstrated using SERS. mdpi.com

Computational Modeling: Density Functional Theory (DFT) calculations are powerful tools for predicting reaction pathways, transition state energies, and the electronic properties of molecules. nsf.govnih.govresearchgate.net By combining DFT with experimental data, researchers can gain a comprehensive understanding of the reaction mechanism. nsf.gov These computational methods can also predict properties like reduction potentials, which can be correlated with biological activity. mdpi.com

Design and Synthesis of Next-Generation Quinoxaline Architectures

The core quinoxaline scaffold of this compound serves as a versatile building block for the creation of more complex and functionally diverse molecules. mtieat.org Future research will focus on the rational design and synthesis of novel quinoxaline derivatives with tailored properties.

This involves:

Molecular Hybridization: Combining the quinoxaline moiety with other pharmacologically active scaffolds to create hybrid molecules with enhanced or novel biological activities. nih.govacs.org This strategy has been employed in the design of potential treatments for multidrug-resistant tuberculosis. nih.gov

Scaffold Hopping and Diversification: Systematically modifying the substituents and their positions on the quinoxaline ring to explore the chemical space and establish structure-activity relationships (SAR). mtieat.orgnih.gov This approach was used to develop new neuroprotective agents for Parkinson's disease. nih.gov

Development of Functional Materials: Incorporating the quinoxaline unit into conjugated polymers for applications in organic electronics, such as organic field-effect transistors (OFETs). frontiersin.org The electron-deficient nature of the quinoxaline ring makes it a suitable component for donor-acceptor polymers. frontiersin.org

Integration of Artificial Intelligence and Machine Learning in Quinoxaline Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating discovery and optimizing processes. benthamscience.comacs.org For this compound and its derivatives, AI and ML can be powerful tools in both synthesis and property prediction.

Predictive Modeling for Synthesis and Reactivity

Machine learning models can be trained on existing chemical data to predict the outcomes of reactions, identify optimal reaction conditions, and even forecast the biological activity or material properties of novel quinoxaline derivatives. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models relate the chemical structure of molecules to their biological activity, which can guide the design of more potent compounds. researchgate.net

Predicting Reaction Outcomes: AI algorithms can analyze vast datasets of chemical reactions to predict the most likely products and yields for a given set of reactants and conditions. researchgate.net

Property Prediction: Computational tools can forecast various properties, including electrochemical potentials and pharmacokinetic profiles (ADMET), reducing the need for extensive experimental screening. mdpi.comresearchgate.nettandfonline.com

AI/ML ApplicationDescriptionPotential Benefit for Quinoxaline Research
Predictive Modeling Algorithms trained on existing data to forecast reaction outcomes and properties. mdpi.comresearchgate.netFaster identification of promising synthetic routes and candidate molecules.
QSAR Models that correlate molecular structure with biological activity. researchgate.netRational design of quinoxaline derivatives with enhanced therapeutic potential.
ADMET Prediction In silico tools to predict the absorption, distribution, metabolism, excretion, and toxicity of compounds. researchgate.nettandfonline.comEarly assessment of the drug-likeness of new quinoxaline derivatives.

Automated Retrosynthesis and Reaction Discovery

Role of this compound in Emerging Fields of Chemical Science

The unique electronic and structural features of this compound make it a promising candidate for exploration in various emerging areas of chemical science.

Materials Science: The quinoxaline scaffold is being investigated for its potential in creating novel organic electronic materials, including those for organic light-emitting diodes (OLEDs) and solar cells. frontiersin.orgipp.pt The nitro and methyl groups on the this compound ring can be further functionalized to tune the material's electronic and photophysical properties.

Chemical Biology: Quinoxaline derivatives are being explored as fluorescent probes for the detection of biologically relevant species and for real-time imaging in living cells. researchgate.net The specific substitution pattern of this compound could be leveraged to design probes with high selectivity and sensitivity.

Supramolecular Chemistry: The planar aromatic structure of the quinoxaline ring system allows it to participate in non-covalent interactions, such as π-π stacking, which are fundamental to the construction of self-assembling supramolecular architectures. nih.gov These organized structures could find applications in areas like catalysis and molecular recognition.

Challenges and Opportunities in the Field of Quinoxaline Chemistry

The broader field of quinoxaline chemistry, while mature, continues to present both challenges and opportunities. A significant challenge is achieving regioselective functionalization of the quinoxaline core, as the inherent reactivity of the ring can lead to mixtures of products. nih.gov Developing synthetic methods that allow for precise control over the placement of substituents remains an active area of research. Furthermore, for biological applications, achieving adequate water solubility for many quinoxaline derivatives without sacrificing activity is a persistent hurdle that requires innovative molecular design. mdpi.comsemanticscholar.org

Despite these challenges, the opportunities are vast. The structural rigidity and planar nature of the quinoxaline scaffold make it an excellent platform for designing molecules that can intercalate with DNA or bind to enzyme active sites. nih.gov The ongoing development of new catalytic systems and C-H activation methodologies is opening up novel and more efficient ways to synthesize and functionalize quinoxalines, promising to expand their application in both medicine and materials science. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methyl-7-nitroquinoxaline, and how do reaction conditions influence yield and purity?

  • Methodology : The Skraup reaction is commonly employed for nitro-substituted quinoxalines. Key parameters include temperature control (120–140°C), stoichiometric ratios of nitric acid and methylating agents, and the use of catalysts like FeSO₄ to mitigate exothermic risks . Safety protocols (e.g., goggles, proximity to safety showers) are critical due to the reaction’s volatility. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification .
  • Data : Typical yields range from 45–65%, with impurities often arising from incomplete nitration or methyl group migration.

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodology :

  • NMR : ¹H NMR (CDCl₃) shows characteristic aromatic proton splitting patterns (δ 8.5–9.0 ppm for nitro-adjacent protons; δ 2.5–3.0 ppm for methyl groups) .
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 219.06 for C₁₀H₉N₃O₂) .
  • X-ray crystallography : Resolves nitro-group orientation and steric effects of the methyl substituent, critical for structure-activity relationship (SAR) studies .

Q. What are the primary challenges in achieving regioselective nitration of quinoxaline derivatives?

  • Methodology : Nitration at the 7-position competes with 5- and 8-position reactivity. Directed ortho-metallation or protective group strategies (e.g., temporary methyl ester groups) can enhance regioselectivity . Kinetic studies using HNO₃/H₂SO₄ mixtures at controlled temperatures (0–5°C) reduce byproduct formation .

Advanced Research Questions

Q. How do electronic and steric effects of the methyl and nitro substituents influence the compound’s biological activity?

  • Methodology :

  • Computational modeling : Density Functional Theory (DFT) calculates charge distribution (e.g., nitro group’s electron-withdrawing effect reduces aromatic ring electron density, affecting binding to biological targets) .
  • SAR studies : Compare this compound with analogs (e.g., 6-chloro-7-nitro or 6-methoxy-7-nitro derivatives) in enzyme inhibition assays (e.g., kinase or topoisomerase assays) to isolate substituent effects .
    • Data : Methyl groups enhance lipophilicity (logP increases by ~0.5 units vs. chloro analogs), improving membrane permeability in cell-based assays .

Q. What experimental strategies resolve contradictory reports on the compound’s antitumor activity across different cell lines?

  • Methodology :

  • Dose-response profiling : Use IC₅₀ values across ≥3 cell lines (e.g., HeLa, MCF-7, A549) to identify lineage-specific sensitivities .
  • Mechanistic studies : Combine RNA-seq and proteomics to map pathways (e.g., apoptosis vs. autophagy) influenced by the compound .
    • Contradiction analysis : Discrepancies may arise from variations in assay conditions (e.g., serum concentration, incubation time) or metabolite stability .

Q. How can computational tools predict the metabolic fate of this compound in preclinical models?

  • Methodology :

  • In silico metabolism : Software like ADMET Predictor™ simulates Phase I/II metabolism (e.g., nitro reduction to amine or methyl hydroxylation) .
  • In vitro validation : Liver microsome assays (human/rodent) quantify metabolite formation rates using LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.